Superior In Vitro Activity of Neomycin Against Carbapenem-Resistant Enterobacteriaceae (CRE) Compared to 4,6-Disubstituted Aminoglycosides
Neomycin demonstrates significantly higher susceptibility rates against carbapenem-resistant Enterobacteriaceae (CRE) clinical strains compared to the clinically prevalent 4,6-disubstituted aminoglycosides amikacin, gentamicin, and tobramycin [1].
| Evidence Dimension | Susceptibility rate (% of strains susceptible) and MIC50/MIC90 |
|---|---|
| Target Compound Data | Susceptibility: 65.7%; MIC50/MIC90: 8/256 μg/ml |
| Comparator Or Baseline | Gentamicin (28.4%, 128/>256 μg/ml), Amikacin (55.2%, 32/>256 μg/ml), Tobramycin (35.1%, 64/>256 μg/ml) |
| Quantified Difference | Neomycin is 37.3 percentage points more active than gentamicin (65.7% vs 28.4%), 10.5 points more than amikacin, and 30.6 points more than tobramycin. MIC50 is 16-fold lower than gentamicin (8 vs 128 μg/ml). |
| Conditions | Broth microdilution assay against 134 CRE clinical strains (blaNDM, blaKPC-2, blaIMP-4) from multiple hospitals in China |
Why This Matters
For researchers investigating new treatment options for CRE infections, neomycin provides a significantly higher baseline of in vitro activity than standard-of-care aminoglycosides, making it a critical tool for studying non-4,6-disubstituted DOS aminoglycosides as a scaffold.
- [1] Hu Y, et al. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains. Front Microbiol. 2017;8:2275. View Source
